

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Pyrazoles

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Compound of Interest

Compound Name: 5-Chloro-1,3-dimethyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted pyrazoles, a critical skill for clear communication in chemical research and drug development. Pyrazole and its derivatives are key structural motifs in a vast array of pharmacologically active compounds, making a thorough understanding of their nomenclature essential.

Core Principles of Pyrazole Nomenclature

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The systematic name for pyrazole is 1,2-diazole. However, the name "pyrazole" is retained by IUPAC and is the preferred name for the parent heterocycle.

The numbering of the pyrazole ring is fundamental to correctly assigning locants for substituents. The numbering starts at one of the nitrogen atoms and proceeds around the ring to give the lowest possible locants to the heteroatoms, followed by the substituents.

- **Unsubstituted Pyrazole and Tautomerism:** Unsubstituted pyrazole exists as two tautomers. To specify a particular tautomer, the position of the hydrogen on a nitrogen atom is indicated by an italicized 'H' preceding the name. For example, 1H-pyrazole.^[1]
- **Substituted Pyrazoles:** When a substituent is present on a nitrogen atom, that nitrogen is numbered as 1. The numbering then proceeds around the ring to give the lowest locant to

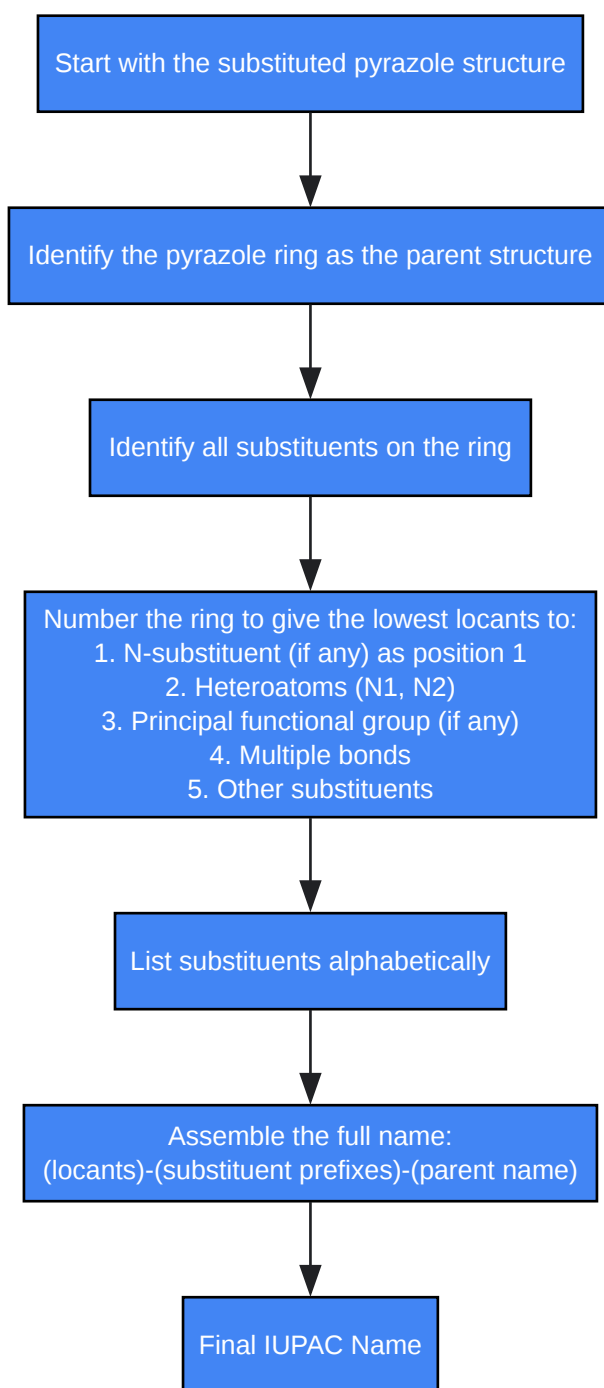
the other nitrogen (position 2) and then to the carbon substituents. If no nitrogen is substituted, the numbering starts at the nitrogen bearing the hydrogen atom.

The numbering of the pyrazole ring is illustrated below:

A diagram illustrating the standard IUPAC numbering of the pyrazole ring.

When multiple substituents are present on the pyrazole ring, their citation in the name is determined by alphabetical order. However, the numbering of the ring is determined by a set of priority rules to assign the lowest possible locants.

Workflow for Naming Substituted Pyrazoles:



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A logical workflow for determining the IUPAC name of a substituted pyrazole.

Detailed Rules for Substituted Pyrazoles

The following table summarizes the rules for naming substituted pyrazoles with various functional groups. The priority of functional groups follows the general IUPAC guidelines.

Priority	Functional Group	Suffix	Prefix	Example and IUPAC Name
1	Carboxylic Acid	-carboxylic acid	carboxy-	1H-Pyrazole-3-carboxylic acid
2	Ester	-carboxylate	alkoxycarbonyl-	Methyl 1H-pyrazole-3-carboxylate
3	Amide	-carboxamide	carbamoyl-	1H-Pyrazole-3-carboxamide
4	Nitrile	-carbonitrile	cyano-	1H-Pyrazole-3-carbonitrile
5	Aldehyde	-carbaldehyde	formyl-	1H-Pyrazole-3-carbaldehyde
6	Ketone	-one	oxo-	(1H-Pyrazol-3-yl)ethan-1-one
7	Alcohol	-ol	hydroxy-	1H-Pyrazol-3-ol
8	Amine	-amine	amino-	1H-Pyrazol-3-amine
9	Alkyl/Aryl	(as prefix)	(substituent name)-	3,5-Dimethyl-1H-pyrazole
10	Halogen	(as prefix)	halo-	4-Bromo-1H-pyrazole
11	Nitro	(as prefix)	nitro-	4-Nitro-1H-pyrazole

Note on "Experimental Protocols" and "Quantitative Data": The formulation of IUPAC nomenclature is a process of establishing rules by consensus within the chemistry community, rather than a result of laboratory experiments. Therefore, "Experimental Protocols" are not applicable to this topic. Similarly, "Quantitative Data" is not relevant to the principles of chemical naming. The data presented here is in the form of structured rules and examples.

Nomenclature of Fused Pyrazole Systems

Fused pyrazoles, where the pyrazole ring is fused to another ring system, are common in medicinal chemistry. The nomenclature of these systems follows the IUPAC rules for fused heterocyclic systems.

- **Identify the Parent Component:** The parent component is typically the most senior heterocyclic system. Seniority is determined by a set of criteria, including the presence of nitrogen, the size of the ring, and the number and type of heteroatoms.
- **Name the Attached Component:** The other ring system is named as a prefix, with the ending "-o" (e.g., "benzo", "pyridino").
- **Indicate the Fusion Positions:** The fusion is described by numbers and letters in square brackets between the prefix and the parent name. The letters correspond to the sides of the parent component (side 'a' is between atoms 1 and 2, 'b' between 2 and 3, and so on), and the numbers correspond to the atoms of the attached component.
- **Pyrazolo[1,5-a]pyrimidine:** In this system, the pyrimidine ring is the parent component. The pyrazole ring is attached at its 1,5-positions to the 'a' face of the pyrimidine ring.
- **Pyrazolo[3,4-b]pyridine:** Here, pyridine is the parent component. The pyrazole ring is fused at its 3,4-positions to the 'b' face of the pyridine ring.

The numbering of the fused system as a whole follows a specific set of rules, starting from an atom adjacent to the bridgehead and proceeding to give the heteroatoms the lowest possible locants.

Fused System	Parent Component	Attached Component	Fusion Descriptor	Full Name
Pyrazolo[1,5-a]pyrimidine	Pyrimidine	Pyrazole	[1,5-a]	Pyrazolo[1,5-a]pyrimidine
Pyrazolo[3,4-b]pyridine	Pyridine	Pyrazole	[3,4-b]	Pyrazolo[3,4-b]pyridine
Indazole (1H-Benzopyrazole)	Benzene	Pyrazole	[b]	1H-Benzo[d]pyrazole

Conclusion

A systematic and unambiguous naming system is paramount for the advancement of chemical sciences. This guide provides the core principles and detailed rules for the IUPAC nomenclature of substituted and fused pyrazoles. By adhering to these guidelines, researchers can ensure clarity and precision in their scientific communications, fostering collaboration and innovation in drug discovery and development.

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References

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